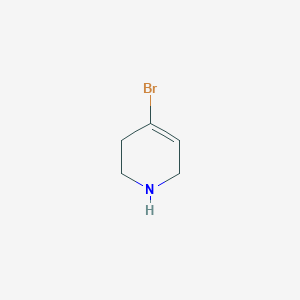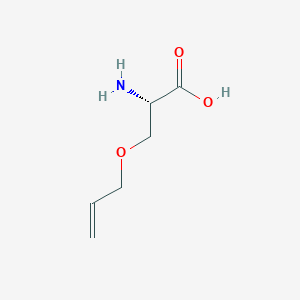![molecular formula C12H19NO2 B13063284 3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione](/img/structure/B13063284.png)
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione is a complex organic compound with the molecular formula C₁₂H₁₉NO₂. It is characterized by its unique bicyclic structure, which includes a pyrrolidine ring fused to a cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .
Wissenschaftliche Forschungsanwendungen
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand molecular interactions and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties.
Cyclopentane derivatives: These compounds share the cyclopentane ring structure and have comparable reactivity.
Bicyclic compounds: These compounds have two fused rings and often display unique chemical behaviors.
Uniqueness
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C12H19NO2/c1-7(14)11(8(2)15)12-10-5-3-4-9(10)6-13-12/h9-13H,3-6H2,1-2H3 |
InChI-Schlüssel |
SFSJBCBKIYHBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1C2CCCC2CN1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


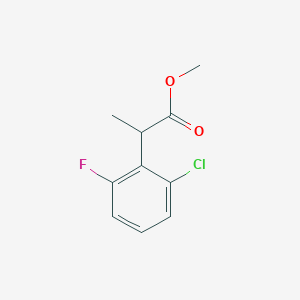
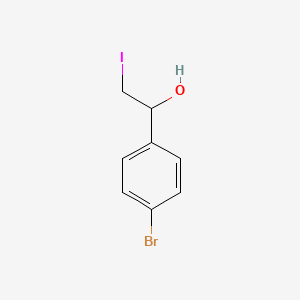
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)
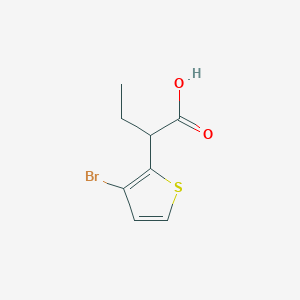



![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
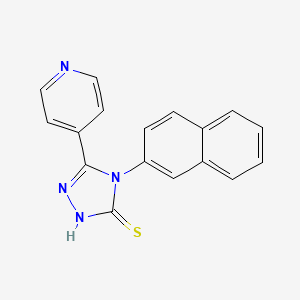
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)

![[5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)
